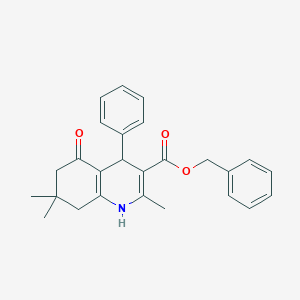

Benzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Benzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via the Hantzsch reaction. Its molecular formula is C27H29NO5, with a molecular weight of 447.531 g/mol (monoisotopic mass: 447.204573) . The structure features:

- A benzyl ester group at position 2.

- A phenyl substituent at position 3.

- 2,7,7-Trimethyl groups on the hexahydroquinoline core.

- A keto group at position 4.

This compound is typically synthesized by refluxing dimedone, substituted benzaldehyde, benzyl acetoacetate, and ammonium acetate in methanol .

Properties

IUPAC Name |

benzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO3/c1-17-22(25(29)30-16-18-10-6-4-7-11-18)23(19-12-8-5-9-13-19)24-20(27-17)14-26(2,3)15-21(24)28/h4-13,23,27H,14-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEQESXVHYPGSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a suitable diketone, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield alcohols or amines .

Scientific Research Applications

Benzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, such as drug development for various diseases.

Mechanism of Action

The mechanism of action of Benzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Ethyl derivatives are more commonly synthesized due to ease of purification .

- Synthetic Efficiency : Microwave-assisted methods reduce reaction times (4–6 minutes) compared to traditional reflux (8+ hours) .

- Catalysts: Ascorbic acid and Fe3O4@NFC@ONSM-Ni(II) nanocomposites improve yields (up to 97%) and enable solvent-free conditions.

Structural and Crystallographic Differences

- Ethyl Analog : Exhibits a triclinic crystal system (space group P-1) with a "sofa" conformation in the pyridine ring. Bond angles deviate significantly (e.g., C8–N1–C9 = 117.6° vs. ideal 120°), indicating steric strain . Hydrogen bonds (N–H···O) form chain-like networks .

- Benzyl Analog: No crystal data is provided, but the bulky benzyl group likely disrupts hydrogen-bonded networks, leading to less ordered packing compared to ethyl/methyl analogs.

Spectral and Physicochemical Properties

Table: Comparative Spectral Data

Notes:

Research Findings and Gaps

- Catalyst Innovations: Magnetic nanocatalysts (e.g., Fe3O4-based systems ) enable efficient recycling and high yields (>90%) but require optimization for benzyl ester synthesis.

- Crystallography : SHELX software and OLEX2 are widely used for structural analysis, yet the benzyl derivative’s crystal structure remains uncharacterized.

- Computational Studies : DFT analyses (e.g., ) could predict electronic effects of substituents but are absent in the provided evidence.

Biological Activity

Benzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as "the compound" hereafter) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of the compound based on available literature.

Synthesis Overview

The synthesis of the compound typically involves multi-step organic reactions. A common method includes the condensation of 4-methoxybenzaldehyde with 2,7,7-trimethyl-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under acidic conditions. Catalysts such as p-toluenesulfonic acid are often employed to enhance yield and selectivity.

Antioxidant Activity

Research indicates that derivatives of the compound exhibit significant antioxidant properties. For instance, polyhydroquinoline derivatives synthesized using this compound demonstrated antioxidant activity ranging from 70% to 98% in DPPH radical scavenging assays . This suggests potential applications in developing immune-boosting drugs.

Antibacterial Activity

The antibacterial properties of the compound have been explored through various studies. For example:

- In vitro Studies : The compound and its derivatives were tested against Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. Certain derivatives exhibited notable growth inhibition against these microorganisms .

| Compound Derivative | Antibacterial Activity Against E. coli | Antibacterial Activity Against B. subtilis |

|---|---|---|

| 5r | Moderate | High |

| 5v | High | Moderate |

| 5i | No effect | No effect |

| 5o | No effect | No effect |

This data illustrates the varying degrees of antibacterial effectiveness among different derivatives of the compound.

The biological activity of the compound can be attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in bacterial metabolism or oxidative stress pathways.

- Receptor Modulation : It can also bind to receptors that mediate cellular responses to stress or infection.

The precise pathways are still under investigation but are crucial for understanding how these compounds can be utilized therapeutically.

Case Study 1: Antioxidant Properties

A study conducted on a series of polyhydroquinoline derivatives derived from the compound revealed their effectiveness in scavenging free radicals. The study used various concentrations and found a dose-dependent response in antioxidant activity .

Case Study 2: Antibacterial Efficacy

Another study focused on evaluating the antibacterial effects of synthesized derivatives against common pathogens. The results indicated that some derivatives had a higher efficacy compared to standard antibiotics, suggesting their potential as alternative antibacterial agents .

Q & A

Q. What are the standard synthetic routes for synthesizing Benzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

The compound is typically synthesized via modified Hantzsch reactions. A common protocol involves:

- Step 1 : Condensation of dimedone (1,3-cyclohexanedione derivatives) with benzaldehyde and ammonium acetate in ethanol under reflux.

- Step 2 : Introduction of the benzyl ester group via esterification or substitution reactions.

- Key conditions : Catalysts like L-glutamine (0.05 g) in ethanol, room temperature stirring for 12 hours, and recrystallization in ethanol for purification .

- Validation : Reaction progress monitored via TLC, with yields optimized by controlling stoichiometry and solvent polarity .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, particularly the hexahydroquinoline core and substituents .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 589.04 g/mol for analogues) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis reveals sofa conformations in the hydropyridine ring (deviation: 0.454 Å from plane) and intermolecular N–H⋯O hydrogen bonds forming chains along the a-axis .

Q. What are the key physicochemical properties relevant to handling and storage?

- Solubility : Low in water but soluble in polar aprotic solvents (e.g., DMSO, ethanol).

- Stability : Hygroscopic; store in inert gas (N/Ar) at -20°C to prevent hydrolysis of the ester group .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation; avoid inhalation of fine powders .

Advanced Research Questions

Q. How can crystallographic disorder and hydrogen-bonding patterns be resolved in structural studies?

- Disorder Management : For disordered ethyl/phenyl groups, refine occupancy ratios (e.g., 0.609:0.391) using restraints on bond lengths (e.g., C–C = 1.54 ± 0.01 Å) in SHELXL .

- Hydrogen Bond Analysis : Graph-set notation (e.g., C(6) chains) identifies N–H⋯O interactions (2.86 Å, 174° bond angle). Use OLEX2 or Mercury for visualization .

- Software Workflow : SHELXS-97 for structure solution, SHELXL-97 for refinement, and X-Seed for graphical analysis .

Q. How do electronic and steric effects influence reactivity of the hexahydroquinoline core?

- Electronic Effects : The electron-withdrawing ketone (C5=O) activates the C3-carboxylate for nucleophilic substitution. Substituents on the phenyl ring (e.g., nitro, chloro) modulate electrophilicity .

- Steric Effects : 2,7,7-Trimethyl groups hinder axial attack, favoring equatorial reaction pathways. Molecular planarity (QTAIM analysis) predicts regioselectivity in cycloadditions .

- Methodology : DFT calculations (B3LYP/6-31G*) optimize transition states, validated by HPLC monitoring of reaction intermediates .

Q. How can contradictions in pharmacological data be addressed for this compound?

- Case Study : If in vitro assays show conflicting IC values:

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (DMSO ≤0.1% v/v).

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in activity .

- Data Normalization : Report results relative to positive controls (e.g., doxorubicin for cytotoxicity) to mitigate batch-to-batch variability .

Q. What strategies optimize yield in multi-step syntheses of analogues?

- Stepwise Optimization :

- Purification : Combine column chromatography (silica gel, hexane:EtOAc) with recrystallization (ethanol) to achieve >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.